

The Discovery and Chemical Architecture of FHD-609: A Targeted Protein Degrader

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Compound of Interest		
Compound Name:	FHD-609	
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This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of **FHD-609**, a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9). Developed by Foghorn Therapeutics, **FHD-609** has been investigated as a potential therapeutic for synovial sarcoma and SMARCB1-deficient tumors, leveraging a synthetic lethal relationship with the SS18-SSX translocation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a compilation of preclinical and clinical data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Executive Summary

FHD-609 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[2][3] By hijacking the body's natural protein disposal system, **FHD-609** offers a novel therapeutic modality for cancers dependent on BRD9. This guide summarizes the discovery process, delineates the chemical structure, presents key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for the assays used to characterize this molecule.

Discovery and Optimization



The discovery of **FHD-609** stemmed from a focused effort to develop a selective and potent degrader of BRD9. The process involved the synthesis and optimization of a series of first-generation compounds.[2] This lead optimization process aimed to enhance potency, selectivity, and pharmacokinetic properties, ultimately identifying **FHD-609** as a clinical candidate.

Chemical Structure and Properties

FHD-609 is a heterobifunctional molecule composed of a ligand that binds to BRD9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This tripartite structure is essential for its function as a PROTAC.

Property	Value
Chemical Formula	C47H56N8O6
Molecular Weight	829.02 g/mol
CAS Number	2676211-64-4

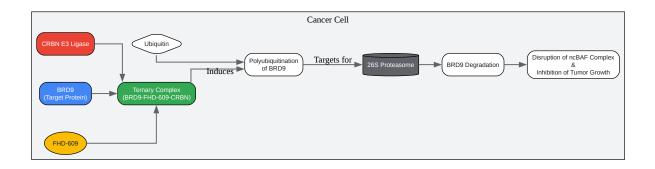
Table 1: Chemical and Physical Properties of FHD-609.

The chemical structure of **FHD-609** consists of a BRD9 ligand, a linker, and a deoxy-thalidomide derivative as the CRBN ligand.

Mechanism of Action

FHD-609 functions by inducing the formation of a ternary complex between BRD9 and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD9, marking it for degradation by the 26S proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, which is critical for the survival of certain cancer cells, such as those found in synovial sarcoma.





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Figure 1: Mechanism of action of **FHD-609** as a BRD9 degrader.

Preclinical Data In Vitro Activity

FHD-609 has demonstrated potent and rapid degradation of BRD9 in various cancer cell lines.

Assay	Cell Line	Metric	Value
Live Cell Kinetic Degradation	Not Specified	Dmax	97%
BRD9 Degradation	SYO1	Fold Reduction	16-fold (at 16 nM, 4h)
Growth Inhibition	Synovial Sarcoma Cell Lines	Effect	Picomolar growth inhibitory effects
Colony Formation	Synovial Sarcoma Cell Lines	Effect	Picomolar colony formation effects

Table 2: In Vitro Activity of FHD-609.



In Vivo Efficacy

Preclinical studies in xenograft mouse models have shown significant anti-tumor activity of **FHD-609**.

Model	Treatment	Outcome
SYO-1 Xenograft	1 mg/kg, i.v., twice a week for 28 days	Maintained BRD9 degradation and anti-tumor activity
SYO-1 Xenograft	Single i.v. doses (0.05, 0.25, 1.0, 5.0 mg/kg)	Dose- and time-dependent BRD9 degradation correlated with antitumor efficacy
ASKA Xenograft	i.v. doses (0.1, 0.5, 2.0 mg/kg)	Superior tumor growth inhibition compared to standard-of-care; complete suppression at 2 mg/kg over 30 days

Table 3: In Vivo Efficacy of FHD-609.

Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple species.

Species	Half-life (t1/2)	Key Finding
Mouse	16 hours	Long half-life, large volume of distribution, low oral bioavailability
Rat	20 hours	Long half-life, large volume of distribution, low oral bioavailability
Cynomolgus Monkey	17 hours	Long half-life, large volume of distribution, low oral bioavailability



Table 4: Pharmacokinetic Parameters of FHD-609.

Clinical Data

FHD-609 was evaluated in a Phase I clinical trial (NCT04965753) in patients with advanced synovial sarcoma or SMARCB1-deficient tumors.

Parameter	Finding
Dosing	Intravenous, escalating doses, twice weekly (5-80 mg) or once weekly (40-120 mg)
Maximum Tolerated Dose	40 mg twice weekly and 80 mg once weekly
Adverse Events	Most common were dysgeusia, dry mouth, fatigue, and anemia (predominantly grades 1-2)
Pharmacodynamics	Extensive BRD9 degradation in tumor tissue
Efficacy	One partial response and eight patients with stable disease

Table 5: Summary of Phase I Clinical Trial Data for FHD-609.

Experimental Protocols

The following are representative protocols for key assays used in the characterization of BRD9 degraders.

Western Blot for BRD9 Degradation

This protocol is used to assess the reduction in BRD9 protein levels following treatment with a degrader.

Materials:

- Cell line of interest
- FHD-609

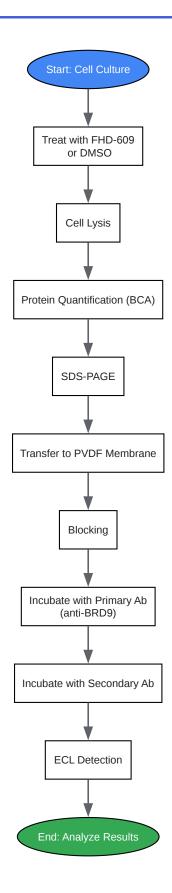


- DMSO (vehicle control)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody: anti-BRD9
- Secondary HRP-conjugated antibody
- ECL substrate

Procedure:

- Cell Treatment: Seed cells and treat with varying concentrations of FHD-609 or DMSO for the desired time.
- Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane, then incubate with primary anti-BRD9 antibody, followed by the secondary antibody.
- Detection: Visualize protein bands using an ECL substrate and an imaging system.





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Figure 2: Experimental workflow for Western Blot analysis.



TR-FRET Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding affinity of a compound to its target protein.

Materials:

- Fluorescent microplate reader capable of TR-FRET
- 384-well plates
- Recombinant BRD9 protein (e.g., GST-tagged)
- Terbium-labeled donor (e.g., anti-GST antibody)
- Dye-labeled acceptor (e.g., fluorescently labeled ligand)
- Assay buffer

Procedure:

- Reagent Preparation: Dilute all reagents in the assay buffer.
- Assay Plate Setup: Add diluted donor, acceptor, BRD9 protein, and the test compound (FHD-609) to the wells.
- Incubation: Incubate the plate for a specified time (e.g., 120 minutes) at room temperature.
- Measurement: Measure the fluorescence intensity at the donor and acceptor emission wavelengths.
- Data Analysis: Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50.

Live-Cell Kinetic Degradation Assay

This assay monitors the degradation of the target protein in real-time within living cells.

Materials:



- Cell line expressing a tagged version of the target protein (e.g., HiBiT-BRD9)
- Luminometer plate reader
- · White, opaque multi-well plates
- FHD-609
- Lytic detection reagent (e.g., Nano-Glo® HiBiT Lytic Detection System)

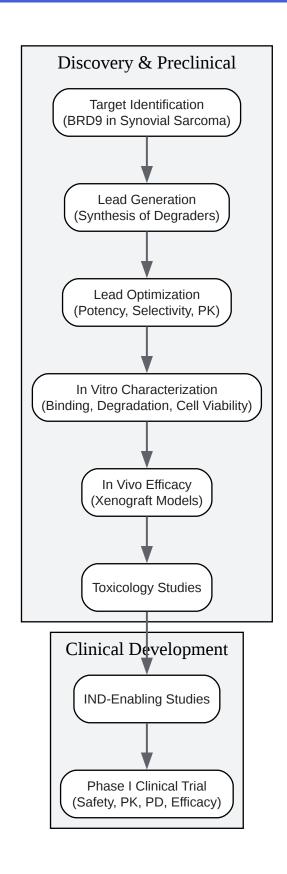
Procedure:

- Cell Plating: Seed the engineered cells in the multi-well plates.
- Compound Treatment: Treat the cells with a serial dilution of FHD-609.
- Time-Course Measurement: At various time points, add the lytic reagent to the wells and measure luminescence.
- Data Analysis: Normalize the luminescence signal to the vehicle control to determine the
 percentage of remaining protein over time, allowing for the calculation of degradation kinetics
 (e.g., Dmax, DC50).

Logical Relationships in FHD-609 Development

The development of **FHD-609** followed a logical progression from initial discovery to clinical evaluation.





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Figure 3: Logical progression of **FHD-609** development.



Conclusion

FHD-609 is a potent and selective degrader of BRD9 that has demonstrated promising preclinical activity and has been evaluated in a Phase I clinical trial. The data summarized in this guide highlight its potential as a targeted therapy for specific cancer patient populations. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

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